molecular formula C25H27NS2 B12614492 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol CAS No. 918422-83-0

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol

Katalognummer: B12614492
CAS-Nummer: 918422-83-0
Molekulargewicht: 405.6 g/mol
InChI-Schlüssel: LYHDCAMSOYNKGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiol group, a sulfanyl group, and a diphenylmethylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as morpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break the diphenylmethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of simpler thiol-containing compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the diphenylmethylidene group can interact with aromatic residues, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is unique due to its combination of a thiol group, a sulfanyl group, and a diphenylmethylidene moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

918422-83-0

Molekularformel

C25H27NS2

Molekulargewicht

405.6 g/mol

IUPAC-Name

6-[4-(benzhydrylideneamino)phenyl]sulfanylhexane-1-thiol

InChI

InChI=1S/C25H27NS2/c27-19-9-1-2-10-20-28-24-17-15-23(16-18-24)26-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-18,27H,1-2,9-10,19-20H2

InChI-Schlüssel

LYHDCAMSOYNKGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)SCCCCCCS)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.